7-Bromo-4,5-difluoro-1H-indole

CAS No.: 877160-16-2

Cat. No.: VC2271530

Molecular Formula: C8H4BrF2N

Molecular Weight: 232.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877160-16-2 |

|---|---|

| Molecular Formula | C8H4BrF2N |

| Molecular Weight | 232.02 g/mol |

| IUPAC Name | 7-bromo-4,5-difluoro-1H-indole |

| Standard InChI | InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H |

| Standard InChI Key | PTDVLYWVIHHMMC-UHFFFAOYSA-N |

| SMILES | C1=CNC2=C(C=C(C(=C21)F)F)Br |

| Canonical SMILES | C1=CNC2=C(C=C(C(=C21)F)F)Br |

Introduction

Chemical Identity and Structure

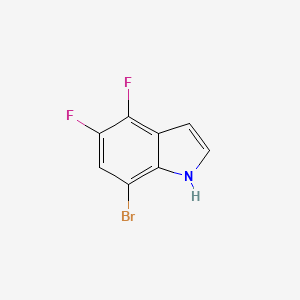

7-Bromo-4,5-difluoro-1H-indole is characterized by its distinct molecular structure featuring a bromine atom at the 7-position and fluorine atoms at the 4- and 5-positions of the indole ring. This unique halogenation pattern contributes to its specific chemical and biological properties that differentiate it from other indole derivatives.

Basic Chemical Properties

The compound has well-defined chemical properties that are essential for understanding its behavior in various reactions and applications. These properties provide the foundation for its use in research and development.

| Property | Value |

|---|---|

| CAS Number | 877160-16-2 |

| Molecular Formula | C8H4BrF2N |

| Molecular Weight | 232.02 g/mol |

| IUPAC Name | 7-bromo-4,5-difluoro-1H-indole |

| InChI | InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H |

| InChI Key | PTDVLYWVIHHMMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=C(C=C(C(=C21)F)F)Br |

The structural features of this compound, particularly the strategic positioning of the halogen atoms, contribute significantly to its chemical reactivity and potential biological activities. The bromine atom at position 7 and the fluorine atoms at positions 4 and 5 create a unique electronic environment that influences how the molecule interacts with various substrates and biological targets.

Structural Characteristics

The indole scaffold of this compound consists of a benzene ring fused with a pyrrole ring, forming the characteristic bicyclic structure. The nitrogen atom in the pyrrole ring contributes to the compound's ability to form hydrogen bonds, which is essential for many of its biological interactions. The presence of bromine, a relatively large halogen atom, at position 7 creates a significant steric effect, while the fluorine atoms at positions 4 and 5 introduce strong electronegativity that affects the electronic distribution within the molecule.

These structural characteristics collectively influence the compound's physical properties, such as solubility and stability, as well as its chemical reactivity in various reaction environments. The unique halogenation pattern also contributes to the compound's potential as a building block in organic synthesis, particularly in the development of pharmaceutically relevant molecules.

Synthesis Methods

The preparation of 7-Bromo-4,5-difluoro-1H-indole involves specialized synthetic routes that require careful control of reaction conditions to achieve the desired halogenation pattern.

Laboratory Scale Synthesis

Laboratory synthesis of this compound typically involves a multi-step process starting from appropriately substituted precursors. The most common approach begins with 4,5-difluoroindole, which undergoes selective bromination to introduce the bromine atom at the 7-position.

A standard method involves the reaction of 4,5-difluoroindole with a brominating agent such as N-bromosuccinimide (NBS) under carefully controlled conditions. The reaction typically requires:

-

A suitable solvent system that favors the desired regioselectivity

-

Controlled temperature to minimize side reactions

-

Appropriate reaction time to achieve complete conversion

-

Purification techniques such as recrystallization or column chromatography to obtain the pure product

This synthetic route must be carefully executed to ensure selective bromination at the desired position while maintaining the integrity of the fluorine substituents and the indole core structure. Alternative methods may involve different starting materials or reagents depending on the availability of precursors and the specific requirements of the synthesis.

Industrial Production Considerations

While the laboratory-scale synthesis provides a foundation for producing this compound, industrial production would require optimization of various parameters to enhance efficiency, yield, and cost-effectiveness. Industrial-scale production might involve:

-

Continuous flow reactors to improve reaction efficiency and control

-

Automated systems for precise monitoring and adjustment of reaction parameters

-

Larger-scale purification techniques adapted from laboratory methods

-

Quality control procedures to ensure consistency across batches

The industrial production of 7-Bromo-4,5-difluoro-1H-indole would necessitate careful consideration of safety protocols, especially given the use of reactive halogenating agents and potentially hazardous solvents. Environmental considerations would also play a significant role in designing sustainable production methods that minimize waste and energy consumption.

Chemical Reactivity

7-Bromo-4,5-difluoro-1H-indole exhibits diverse chemical reactivity, largely influenced by its unique halogenation pattern. Understanding these reaction pathways is crucial for its application in organic synthesis and drug development.

Types of Reactions

The compound participates in various chemical transformations, each offering opportunities for functionalization and derivatization. Key reaction types include:

Substitution Reactions

Applications in Research and Development

The unique structural features of 7-Bromo-4,5-difluoro-1H-indole make it valuable for various research and development applications, particularly in medicinal chemistry and materials science.

Pharmaceutical Research

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides valuable insights into the unique properties and potential applications of 7-Bromo-4,5-difluoro-1H-indole.

Structural Analogues

Several structural analogues differ from 7-Bromo-4,5-difluoro-1H-indole in their halogenation patterns or other substituents. Key analogues include:

| Compound | Key Differences | Significance |

|---|---|---|

| 4,5-Difluoro-1H-indole | Lacks bromine at position 7 | Reduced steric bulk, different reactivity pattern |

| 7-Bromo-1H-indole | Lacks fluorine atoms at positions 4 and 5 | Different electronic properties, altered biological interactions |

| 5-Bromo-4-fluoro-1H-indole | Different halogenation pattern | Alternative reactivity profile, distinct biological properties |

| Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate | Contains ester group, different fluorination pattern | Additional functionality, different applications |

These structural variations lead to distinct chemical and biological properties, highlighting the significance of the specific substitution pattern in 7-Bromo-4,5-difluoro-1H-indole.

Structure-Property Relationships

Analyzing the relationship between structural features and properties across these related compounds reveals important trends:

-

The position and type of halogen substituents significantly influence chemical reactivity, with bromine primarily affecting leaving group ability and fluorine modulating electronic properties

-

The number and position of fluorine atoms impact metabolic stability, with 4,5-difluorination potentially providing greater resistance to metabolic degradation than single fluorination

-

The combination of bromine and fluorine substituents creates a unique electronic environment that differentiates 7-Bromo-4,5-difluoro-1H-indole from its analogues in terms of binding interactions and biological activity

Understanding these structure-property relationships is valuable for predicting the behavior of new derivatives and designing compounds with optimized properties for specific applications.

Physical Properties and Analytical Characterization

The physical properties and analytical characterization of 7-Bromo-4,5-difluoro-1H-indole are essential for its identification, quality control, and application in various research contexts.

Physical Properties

The physical properties of this compound are influenced by its molecular structure, particularly the presence of halogen substituents. While specific experimental data may be limited, general properties can be inferred from related compounds and theoretical calculations.

| Property | Description/Value |

|---|---|

| Physical Appearance | Typically a crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chloroform; limited solubility in water |

| Melting Point | Not specifically reported in the available literature |

| Stability | Generally stable under normal storage conditions; sensitive to strong oxidizing or reducing agents |

| UV Absorption | Characteristic absorption spectrum influenced by the indole chromophore and halogen substituents |

These physical properties are important considerations for handling, storage, and application of the compound in research settings.

Analytical Characterization

Various analytical techniques are employed for the characterization and quality control of 7-Bromo-4,5-difluoro-1H-indole:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide structural confirmation, with characteristic chemical shifts for the indole protons and carbon atoms. 19F NMR is particularly valuable for confirming the presence and position of fluorine atoms.

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the indole N-H stretch and C=C aromatic bonds, as well as C-F and C-Br stretching frequencies.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with characteristic isotope patterns due to bromine.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis.

-

Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment.

-

Gas Chromatography (GC): May be employed for volatile derivatives or thermal stability studies.

These analytical techniques collectively provide comprehensive characterization of the compound, ensuring its identity, purity, and structural integrity for research applications.

Future Research Directions

The unique structural features and potential applications of 7-Bromo-4,5-difluoro-1H-indole open numerous avenues for future research and development.

Synthetic Methodology Development

Future research could focus on developing more efficient and selective methods for synthesizing 7-Bromo-4,5-difluoro-1H-indole and its derivatives. Potential areas of investigation include:

-

One-pot synthesis approaches that minimize isolation of intermediates

-

Catalytic methods for selective halogenation

-

Green chemistry approaches that reduce solvent use and waste generation

-

Scalable processes suitable for industrial production

These methodological advances would enhance the accessibility of the compound and its derivatives for various applications.

Biological Activity Exploration

Comprehensive screening of 7-Bromo-4,5-difluoro-1H-indole and its derivatives for biological activities represents another promising research direction. Specific areas for investigation include:

-

Systematic evaluation against microbial pathogens, including drug-resistant strains

-

Assessment of anticancer activity across different cancer cell lines

-

Investigation of enzyme inhibition profiles, particularly for kinases and other drug targets

-

Exploration of neurological effects through receptor binding studies

Such biological screening would provide valuable insights into the therapeutic potential of this compound class and guide further structural optimization.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies involving systematic structural modifications would enhance understanding of how specific features contribute to the compound's properties and activities. Key modifications to explore include:

-

Variation of halogen substituents (type, position, and number)

-

Introduction of additional functional groups at reactive positions

-

Modification of the indole core to related heterocyclic systems

-

Investigation of conformational effects on biological activity

These studies would contribute to the rational design of optimized compounds with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume